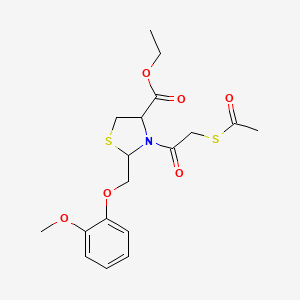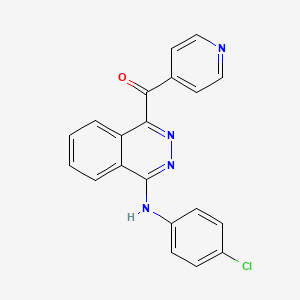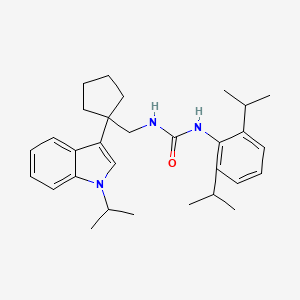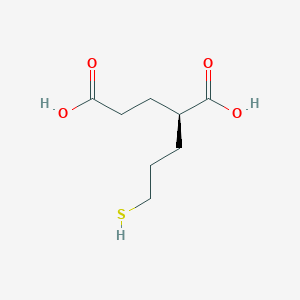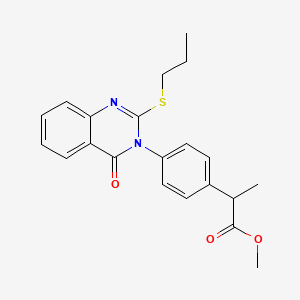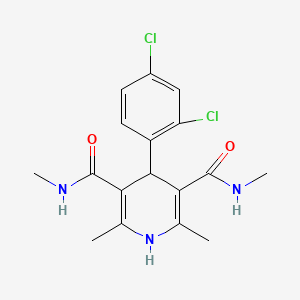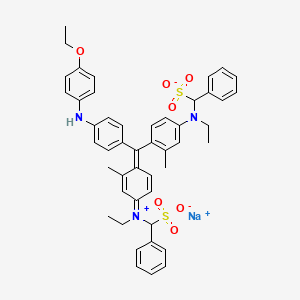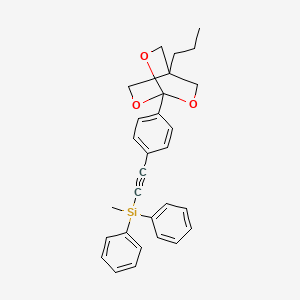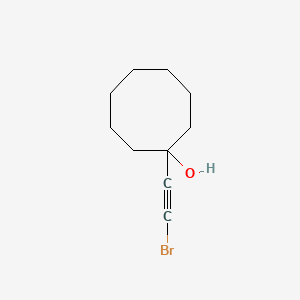
Cyclooctanol, 1-(2-bromoethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctanol, 1-(2-bromoethynyl)- is a chemical compound with the molecular formula C10H15BrO It is a derivative of cyclooctanol, where a bromoethynyl group is attached to the cyclooctane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanol, 1-(2-bromoethynyl)- typically involves the reaction of cyclooctanol with a bromoethynylating agent. One common method is the electrochemical synthesis, where cyclopropanols react with magnesium halides to form 2-bromoethyl ketones. This reaction proceeds with high regioselectivity and without epimerization of the α-stereocenter .
Industrial Production Methods
Industrial production of Cyclooctanol, 1-(2-bromoethynyl)- may involve large-scale electrochemical processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of nickel or copper catalysts is common in these processes to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctanol, 1-(2-bromoethynyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the bromoethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include cyclooctanone, cyclooctanol derivatives, and various substituted cyclooctane compounds .
Wissenschaftliche Forschungsanwendungen
Cyclooctanol, 1-(2-bromoethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclooctanol, 1-(2-bromoethynyl)- involves its interaction with molecular targets through its bromoethynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctanol: A simple cyclic alcohol with a hydroxyl group attached to the cyclooctane ring.
Cyclooctanone: The ketone derivative of cyclooctanol.
2-Bromoethyl Ketones: Compounds with a bromoethynyl group attached to a ketone.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
99173-94-1 |
|---|---|
Molekularformel |
C10H15BrO |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
1-(2-bromoethynyl)cyclooctan-1-ol |
InChI |
InChI=1S/C10H15BrO/c11-9-8-10(12)6-4-2-1-3-5-7-10/h12H,1-7H2 |
InChI-Schlüssel |
IOQRRJOJNOJTFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)(C#CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




